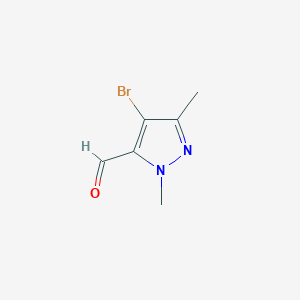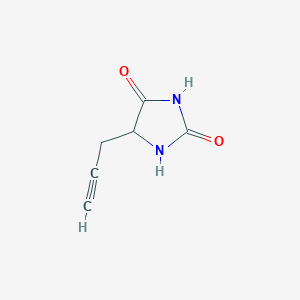
4-bromo-1,3-diméthyl-1H-pyrazole-5-carbaldéhyde
Vue d'ensemble
Description
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
A huge variety of synthesis methods and synthetic analogues have been reported over the years . For example, 4-Bromo-3-methyl-1-phenyl-2-pyrazolin-5-one reacted with ethyl 3-mercaptocrotonate in an equimolar ratio in ethanol to afford thieno[2,3-b]pyrazole .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Applications De Recherche Scientifique
Synthèse des Dérivés du Pyrazole
Les dérivés du pyrazole, y compris le 4-bromo-1,3-diméthyl-1H-pyrazole-5-carbaldéhyde, sont largement utilisés dans la synthèse de divers composés pharmaceutiques et biologiquement actifs . Ils servent d'élément central dans divers secteurs de l'industrie chimique, y compris la médecine et l'agriculture .
Chimie Médicinale
Les pyrazoles ont une large gamme d'applications en chimie médicinale. Ils ont été trouvés pour présenter diverses activités biologiques, y compris des rôles tels que les agents antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, anticancéreux et antidiabétiques .
Découverte de Médicaments
Dans le domaine de la découverte de médicaments, les pyrazoles sont souvent utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs . Par exemple, un dérivé de pyrazole synthétisé s'est avéré provoquer la mort des cellules 4 T1 en empêchant la cicatrisation des plaies et la formation de colonies, en retardant la phase G0/G1 du cycle cellulaire, en activant les niveaux de p27 et très probablement en induisant l'apoptose par l'ADN .
Agrochimie
En agrochimie, les pyrazoles sont utilisés dans la synthèse de divers pesticides et herbicides . Leur structure chimique unique leur permet d'interagir avec une large gamme de cibles biologiques, ce qui les rend efficaces pour contrôler les ravageurs et les mauvaises herbes.
Chimie de Coordination
Les pyrazoles sont également utilisés en chimie de coordination. Ils peuvent former des complexes avec divers métaux, conduisant à des composés aux propriétés intéressantes .
Chimie Organométallique
En chimie organométallique, les pyrazoles peuvent être utilisés dans la préparation de complexes hexacoordonnés solides par réaction avec le diméthyl- et le divinyl-tindichlorure .
Synthèse de 1,4'-Bipyrazoles
Le 4-bromo-1H-pyrazole, un composé apparenté, peut être utilisé comme matière de départ dans la synthèse de 1,4'-bipyrazoles . Ces bipyrazoles ont des applications dans divers domaines, y compris la science des matériaux et la chimie médicinale.
Synthèse Verte
Avec l'accent croissant mis sur la chimie durable et respectueuse de l'environnement, les pyrazoles sont également utilisés dans les méthodes de synthèse verte . Ces méthodes visent à réduire l'impact environnemental de la synthèse chimique en minimisant l'utilisation de substances dangereuses et en maximisant l'efficacité énergétique.
Safety and Hazards
The safety and hazards of a compound depend on its specific structure. For similar compounds like 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Pyrazoles and their derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This has attracted the attention of many researchers to study its skeleton chemically and biologically . Future research may focus on developing new synthesis methods, exploring new biological activities, and designing new drugs based on the pyrazole scaffold.
Propriétés
IUPAC Name |
4-bromo-2,5-dimethylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-6(7)5(3-10)9(2)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUYPBVCDLSHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1367816-40-7 | |
| Record name | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)


![2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1380677.png)

![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)
![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)
![3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1380682.png)
![1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1380685.png)
![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)
